molecular formula C14H13N5O2S B2459288 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(p-tolyl)acetamide CAS No. 878066-47-8

2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(p-tolyl)acetamide

Cat. No. B2459288
M. Wt: 315.35
InChI Key: DTWPMISNSQCVOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(p-tolyl)acetamide” is a pyrazolo[3,4-d]pyrimidinone derivative . It has been studied for its inhibitory effects on zipper-interacting protein kinase (ZIPK), which plays a role in the regulation of smooth muscle contraction .


Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidinone derivatives involves complex chemical reactions. While the exact synthesis process for this specific compound is not detailed in the available resources, similar compounds have been synthesized from appropriate phenyl hydrazines .


Molecular Structure Analysis

Pyrazolo[3,4-d]pyrimidinones are fused nitrogen-containing heterocycles that are isosteres of the adenine ring of ATP . This allows these molecules to mimic hinge region binding interactions in kinase active sites .


Chemical Reactions Analysis

The compound has been used in studies involving molecular docking with the X-ray crystal structure of Russell’s viper PLA2 . The docking results suggest that pyrazolo[3,4-d]pyrimidine molecules with a trimethylene linker can bind with both anti-coagulation and enzymatic regions of PLA2 .

Scientific Research Applications

Antimicrobial Activity

Research highlights the significance of compounds incorporating the pyrazolo[3,4-d]pyrimidin moiety for the development of antimicrobial agents. For instance, Bondock et al. (2008) utilized a related compound as a key intermediate for synthesizing new heterocycles (coumarin, pyridine, pyrrole, thiazole, pyrido[2′,3′:3,4][pyrazolo[5,1-c]triazine, and aminopyrazole) evaluated as antimicrobial agents. This suggests the potential of such compounds in creating effective antimicrobial drugs (Bondock, Rabie, Etman, & Fadda, 2008).

Heterocyclic Synthesis

The versatility of the pyrazolo[3,4-d]pyrimidin framework extends to the synthesis of various heterocyclic compounds, as demonstrated by Elian, Abdelhafiz, and Abdelreheim (2014). They explored the reactivity of related compounds towards electrophilic and nucleophilic reagents, contributing to the synthesis of novel heterocyclic structures with potential biological activities (Elian, Abdelhafiz, & Abdelreheim, 2014).

Insecticidal Activity

Fadda et al. (2017) have synthesized novel heterocycles incorporating a thiadiazole moiety, including compounds structurally similar to the one of interest, and assessed their insecticidal activity against Spodoptera littoralis. Their findings underscore the compound's utility in developing new insecticidal agents (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).

properties

IUPAC Name

N-(4-methylphenyl)-2-[(4-oxo-1,5-dihydropyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O2S/c1-8-2-4-9(5-3-8)16-11(20)7-22-14-17-12-10(6-15-19-12)13(21)18-14/h2-6H,7H2,1H3,(H,16,20)(H2,15,17,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTWPMISNSQCVOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C=NN3)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(p-tolyl)acetamide

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